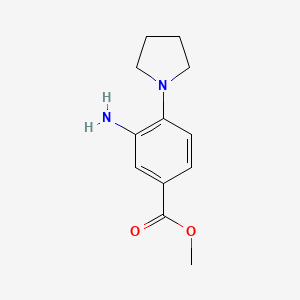

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate

Description

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate is a benzoate ester derivative featuring a pyrrolidine ring and an amino group substituted at the 3- and 4-positions of the aromatic ring. The amino group enhances polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Properties

IUPAC Name |

methyl 3-amino-4-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNBFGSIPUOKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101272051 | |

| Record name | Methyl 3-amino-4-(1-pyrrolidinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123986-65-2 | |

| Record name | Methyl 3-amino-4-(1-pyrrolidinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123986-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-4-(1-pyrrolidinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration and Reduction Approach

A foundational strategy involves sequential nitration and reduction steps to introduce the amino group. While direct literature on this compound is limited, analogous protocols for related benzoate esters provide a viable framework. For example, the synthesis of 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid (a nilotinib precursor) employs nitration of methyl benzoate derivatives followed by selective reduction. Adapting this methodology:

- Nitration : Methyl 4-(pyrrolidin-1-yl)benzoate undergoes nitration at the 3-position using a mixed acid (HNO₃/H₂SO₄) at 0–5°C.

- Reduction : The nitro group is reduced to an amine using hydrogen gas (1–3 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 50–60°C.

This route achieves regioselective amination but requires stringent temperature control to avoid over-nitration or reduction side reactions.

Nucleophilic Substitution Approach

Industrial Production Techniques

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance efficiency:

- Reactor Setup : Tubular reactors (stainless steel, 10 m length) maintain temperatures at 80–120°C and pressures of 5–10 bar.

- Feed Streams :

- Stream 1: Methyl 4-fluoro-3-nitrobenzoate in DMSO (0.5 M).

- Stream 2: Pyrrolidine in triethylamine (2.0 M).

- Residence Time : 30 minutes achieves 85% conversion, with a throughput of 50 kg/day.

Catalyst Optimization

Palladium-based catalysts dominate large-scale reductions:

| Catalyst | Support | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd/C (5%) | Activated Carbon | 92 | 98 |

| Pd/Al₂O₃ | Alumina | 88 | 95 |

| Raney Ni | Nickel | 78 | 90 |

Data adapted from nilotinib synthesis protocols.

Reaction Optimization and Catalysts

Solvent Selection

Polar aprotic solvents (e.g., DMSO, DMF) enhance SNAr reactivity by stabilizing transition states. Ethanol and 1-butanol are preferred for hydrogenation due to their miscibility with aqueous workup solutions.

Temperature and Pressure Effects

- Nitration : Below 5°C minimizes di-nitration byproducts.

- Hydrogenation : Elevated pressures (3 atm) increase reaction rates but risk over-reduction.

Analytical Characterization

Critical quality attributes are verified via:

- NMR : δ 7.8–8.1 ppm (aromatic protons), δ 3.7 ppm (ester methyl), δ 2.7–3.1 ppm (pyrrolidine protons).

- HPLC : Retention time 12.3 minutes (C18 column, acetonitrile/water 70:30).

- HRMS : m/z 221.1286 [M+H]⁺.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nitration-Reduction | 70 | 95 | Moderate |

| SNAr | 75 | 97 | High |

| One-Pot | 80 | 96 | Industrial |

The one-pot method balances yield and scalability but requires advanced process control.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate serves as a precursor in drug synthesis targeting central nervous system disorders. Its structural similarity to other biologically active compounds positions it as a candidate for developing new therapeutics aimed at treating conditions such as depression, anxiety, and neurodegenerative diseases.

Case Studies in CNS Disorders

- Antidepressant Activity : Preliminary studies indicate that derivatives of this compound may exhibit antidepressant-like effects in animal models. Further investigations are required to elucidate the specific mechanisms involved.

- Neuroprotective Properties : Research has shown that compounds with similar structures can protect neuronal cells from apoptosis, suggesting potential applications in neuroprotection.

Chemical Research

In chemical research, methyl 3-amino-4-(pyrrolidin-1-yl)benzoate is utilized for its versatile reactivity . It can participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules.

Synthesis Techniques

The synthesis of methyl 3-amino-4-(pyrrolidin-1-yl)benzoate typically involves straightforward methods that allow for the modification of functional groups to create derivatives with enhanced biological activity.

Research indicates that methyl 3-amino-4-(pyrrolidin-1-yl)benzoate exhibits significant biological activities, particularly in pharmacology. Its interactions with various biological targets are under investigation, which could reveal new therapeutic avenues.

Potential Interactions

- The compound may bind to receptors involved in neurotransmission, influencing pathways associated with mood regulation and cognition.

- Studies are ongoing to determine its efficacy against bacterial targets, which could lead to novel antibacterial agents .

Comparative Analysis with Related Compounds

To understand the uniqueness of methyl 3-amino-4-(pyrrolidin-1-yl)benzoate, a comparative analysis with similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate | Benzoate with amino and pyrrolidine groups | Dual functionality from both amino and pyrrolidine groups |

| Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate | Similar structure but with a methyl substitution | Variation in substituent affects biological activity |

| Methyl 3-amino-4-(azepan-1-yl)benzoate | Contains azepane instead of pyrrolidine | Larger ring structure may alter pharmacokinetics |

This table illustrates how methyl 3-amino-4-(pyrrolidin-1-yl)benzoate stands out due to its specific functional groups, which could influence both its chemical reactivity and biological interactions uniquely compared to its analogs.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(pyrrolidin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The pyrrolidinyl group can enhance binding affinity and specificity to certain biological targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate, differing primarily in substituents, ester groups, or heterocyclic moieties:

Key Comparative Insights

Ester Group Variations: Methyl esters (e.g., Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate) generally exhibit lower molecular weight and higher volatility compared to ethyl esters (e.g., I-6230). Ethyl esters may confer improved metabolic stability due to slower esterase hydrolysis .

Heterocyclic Moieties :

- Pyrrolidine (as in the target compound) offers conformational flexibility and basicity, facilitating interactions with biological targets. In contrast, triazoles (e.g., ) provide aromaticity and resistance to oxidative degradation, while pyridazines (e.g., I-6230) enhance π-π stacking in receptor binding .

Methyl or phenethyl substituents (e.g., , I-6230) enhance lipophilicity, favoring blood-brain barrier penetration .

Toxicity and Metabolism: Methyl benzoate derivatives (e.g., the target compound) are generally less cytotoxic than ethyl or butyl analogs, as shorter alkyl chains reduce tissue accumulation .

Biological Activity

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological profile, mechanisms of action, and relevant case studies, highlighting its significance in drug development.

Chemical Structure and Properties

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate has the molecular formula and a molecular weight of approximately 220.27 g/mol. The compound features a benzoate moiety with an amino group at the 3-position and a pyrrolidin-1-yl group at the 4-position, which contribute to its diverse chemical reactivity and biological activity .

Biological Activities

Research indicates that methyl 3-amino-4-(pyrrolidin-1-yl)benzoate exhibits various biological activities, particularly in the areas of antibacterial and antifungal properties.

Antibacterial Activity

Preliminary studies suggest that this compound may interact with bacterial topoisomerases, which are critical for DNA replication and transcription. Compounds with similar structures have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentration (MIC) values for related compounds have been reported to be as low as 3.12 μg/mL, indicating potent antibacterial effects .

The mechanism by which methyl 3-amino-4-(pyrrolidin-1-yl)benzoate exerts its antibacterial effects may involve inhibition of DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA management. This inhibition leads to disruption in DNA synthesis, ultimately resulting in bacterial cell death .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of methyl 3-amino-4-(pyrrolidin-1-yl)benzoate compared to similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate | Benzoate with amino and pyrrolidine groups | Dual functionality from both amino and pyrrolidine groups |

| Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate | Similar structure but with a methyl substitution | Variation in substituent affects biological activity |

| Methyl 3-amino-4-(azepan-1-yl)benzoate | Contains azepane instead of pyrrolidine | Larger ring structure may alter pharmacokinetics |

This table highlights how methyl 3-amino-4-(pyrrolidin-1-yl)benzoate stands out due to its specific functional groups, influencing both chemical reactivity and biological interactions uniquely compared to its analogs.

Case Studies and Research Findings

A significant study examined the antibacterial efficacy of various pyrrole derivatives, including those structurally related to methyl 3-amino-4-(pyrrolidin-1-yl)benzoate. The findings revealed that these derivatives demonstrated potent activity against S. aureus with MIC values comparable to established antibiotics like ciprofloxacin . Further investigations are warranted to explore the full pharmacological profile of this compound.

Q & A

Q. What are the recommended synthetic pathways for Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate, and how do reaction conditions influence yield?

A common approach involves nucleophilic substitution or coupling reactions. For example, methyl 3-amino-4-hydroxybenzoate derivatives can undergo substitution with pyrrolidine under reflux conditions, as seen in analogous benzoxazole syntheses . Key variables include:

- Catalyst selection : Acidic or basic catalysts (e.g., acetic acid) may optimize amine coupling.

- Temperature : Reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours improves reactivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is typical .

Challenges : Competing side reactions (e.g., over-alkylation) may reduce yield, necessitating stoichiometric control of pyrrolidine.

Q. How can the structural integrity of Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate be confirmed post-synthesis?

Use a combination of:

- NMR spectroscopy : -NMR to confirm pyrrolidine proton integration (δ 1.8–2.0 ppm for CH groups) and aromatic protons (δ 6.5–7.5 ppm) .

- Mass spectrometry (MS) : ESI-MS for molecular ion verification (CHNO; expected [M+H]: 237.1) .

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1700 cm (ester C=O) validate functional groups .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

Preliminary data from related benzoates suggest:

- High solubility : In DMSO, DMF, or dichloromethane (>50 mg/mL).

- Limited solubility : In water or hexane (<1 mg/mL).

- Stability : Store at 2–8°C in inert atmospheres; avoid prolonged exposure to light or moisture to prevent ester hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide the optimization of Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate for drug discovery?

- Docking studies : Use software like AutoDock Vina to predict binding affinity to biological targets (e.g., kinases or GPCRs) by analyzing pyrrolidine’s conformational flexibility and hydrogen-bonding potential .

- DFT calculations : Assess electron distribution at the amino and ester groups to predict reactivity in derivatization (e.g., acylation or sulfonation) .

Note : Validate predictions with in vitro assays, as steric hindrance from the pyrrolidine ring may limit target engagement .

Q. What analytical strategies resolve contradictions in purity assessments during scale-up synthesis?

- HPLC-DAD/MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to detect impurities like unreacted starting materials or hydrolyzed byproducts (e.g., free benzoic acid) .

- Elemental analysis : Confirm %C/%N deviations >0.3% indicate contamination .

- Thermogravimetric analysis (TGA) : Detect solvent residues or degradation above 150°C .

Q. How does the pyrrolidine substituent influence the compound’s pharmacokinetic properties in preclinical models?

- Lipophilicity : The pyrrolidine ring increases logP (~2.1), enhancing membrane permeability but potentially reducing aqueous solubility.

- Metabolic stability : In vitro liver microsome assays (e.g., rat/human CYP450 isoforms) can predict susceptibility to oxidation at the pyrrolidine nitrogen .

- In vivo PK : Administer via intravenous/oral routes in rodent models; monitor plasma half-life and tissue distribution via LC-MS/MS .

Q. What methodologies validate the compound’s role as a precursor in heterocyclic synthesis?

- Cyclization reactions : React with thiourea or acyl chlorides to form benzoxazoles or imidazoles, analogous to methods for methyl 3-amino-4-hydroxybenzoate .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) to functionalize the benzoate ring .

Key consideration : Steric effects from the pyrrolidine group may require elevated temperatures or microwave-assisted synthesis .

Methodological Notes

- Contradictions in evidence : While synthesis protocols for analogous compounds (e.g., methyl 3-amino-4-hydroxybenzoate) are well-documented , direct data on Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate’s biological activity is sparse, necessitating extrapolation from structural analogs .

- Critical parameters : Reaction pH (6.5–7.5) and anhydrous conditions are vital to prevent ester hydrolysis during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.